REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.C(O)C.[CH:13]1([NH2:16])[CH2:15][CH2:14]1>O>[CH:13]1([NH:16][C:2]2[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
69.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C#N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
temperature controller, condenser and addition funnel
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
350 ml of excess cyclopropylamine and ethanol were removed by vacuum distillation
|
Type
|
TEMPERATURE
|
Details
|
The remaining aqueous solution was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The solid product was collected by filtration
|
Type
|
WASH
|
Details
|
the filter cake rinsed with water
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC1=NC=CC=C1C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |